Enhanced In Vivo Efficacy over PMEA in Murine AIDS
In a direct comparative study using an LP-BM5 murine leukemia virus (MuLV) model of murine AIDS (MAIDS), PMPA demonstrated significantly superior in vivo efficacy compared to PMEA [1]. While both compounds showed similar inhibition of viral replication in cell culture, PMPA was markedly more effective in preventing disease progression in mice [1].
| Evidence Dimension | In vivo prevention of murine AIDS (MAIDS) disease progression at 9 weeks post-infection |
|---|---|
| Target Compound Data | 0% of mice progressed to MAIDS at 25 mg/kg (one animal showed mild MAIDS) |
| Comparator Or Baseline | PMEA (Adefovir) failed to prevent disease progression even at 100 mg/kg |
| Quantified Difference | Complete prevention of MAIDS at 25 mg/kg for PMPA vs. failure at 100 mg/kg for PMEA |
| Conditions | LP-BM5 MuLV-infected mice treated in vivo with subcutaneous injections |
Why This Matters
This demonstrates a >4-fold lower effective dose for PMPA in preventing disease progression, directly impacting dose selection and therapeutic window for preclinical studies.
- [1] Suruga, Y., Makino, M., Okada, Y., Tanaka, H., De Clercq, E., & Baba, M. (1998). Prevention of murine AIDS development by (R)-9-(2-phosphonylmethoxypropyl)adenine. JAIDS Journal of Acquired Immune Deficiency Syndromes, 18(4), 316-322. View Source
